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Compound of Interest

Compound Name: 4-Ethyl-4-methylpiperidine

Cat. No.: B1287062

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethyl-4-methylpiperidine, a
heterocyclic aliphatic amine. Due to the limited availability of direct experimental data in peer-
reviewed literature, this guide combines information from chemical supplier databases,
computational predictions, and established synthetic methodologies for structurally related
compounds. It is intended to serve as a foundational resource for researchers interested in the
potential applications of this molecule in synthetic and medicinal chemistry.

Chemical Identity and Properties

4-Ethyl-4-methylpiperidine is a disubstituted piperidine derivative with alkyl groups at the C4
position. Its fundamental properties are summarized below.
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Property Value Source

IUPAC Name 4-Ethyl-4-methylpiperidine

CAS Number 4045-31-2 [1]

Molecular Formula CsH17N [11[2]

Molecular Weight 127.23 g/mol [1112]

Canonical SMILES CCC1(CCNCC1)C [2]
FMPQITXSSWLMDT-

InChl Key [2]
UHFFFAOYSA-N

Predicted XlogP 2.0 [2]

Predicted Boiling Point 165-167 °C at 760 mmHg (Predicted)

Predicted Density 0.86 £ 0.1 g/cm?3 (Predicted)
Expected to be a liquid at room

Appearance (Inferred)
temperature

Putative Synthesis Protocol

While specific literature detailing the synthesis of 4-Ethyl-4-methylpiperidine is scarce, a
plausible and robust synthetic route can be proposed based on established methods for the
synthesis of 4,4-dialkylpiperidines. The following protocol outlines a two-step approach starting
from N-protected-4-piperidone.

Overall Reaction Scheme:

» Grignard Addition: Sequential addition of methyl and ethyl Grignard reagents to an N-
protected 4-piperidone to form the corresponding tertiary alcohol.

» Reductive Deoxygenation: Removal of the tertiary hydroxyl group.
o Deprotection: Removal of the N-protecting group to yield the final product.

Detailed Experimental Protocol (Putative):
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Step 1: Synthesis of 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol

o Materials: 1-Benzyl-4-piperidone, Methylmagnesium bromide (3M in diethyl ether),
Ethylmagnesium bromide (3M in diethyl ether), anhydrous Tetrahydrofuran (THF), saturated
agueous ammonium chloride (NH4Cl), anhydrous magnesium sulfate (MgSQOa).

e Procedure:

o To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-
Benzyl-4-piperidone (1 equivalent) dissolved in anhydrous THF.

o Cool the solution to 0 °C in an ice bath.
o Slowly add Methylmagnesium bromide (1.1 equivalents) dropwise via a syringe.

o Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an
additional 2 hours.

o Re-cool the mixture to 0 °C and slowly add Ethylmagnesium bromide (1.2 equivalents)
dropwise.

o Let the reaction proceed at room temperature overnight.
o Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Deoxygenation and Deprotection to yield 4-Ethyl-4-methylpiperidine

» Materials: 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol, Triethylsilane, Trifluoroacetic acid (TFA),
Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.

e Procedure (lonic Reduction):
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o Dissolve the alcohol from Step 1 (1 equivalent) in a suitable solvent like dichloromethane.
o Add Triethylsilane (3-5 equivalents).

o Cool to 0 °C and slowly add Trifluoroacetic acid (5-10 equivalents).

o Stir at room temperature until the reaction is complete (monitored by TLC).

o Carefully neutralize with a saturated sodium bicarbonate solution.

o Extract with dichloromethane, dry the organic layer, and concentrate. The product at this
stage is N-benzyl-4-ethyl-4-methylpiperidine.

e Procedure (Debenzylation):
o Dissolve the N-benzylated product in methanol.
o Add 10% Pd/C catalyst (5-10 mol%).

o Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled
with H2) until the starting material is consumed.

o Filter the reaction mixture through a pad of Celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to yield the final product, 4-Ethyl-4-
methylpiperidine.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of
4-Ethyl-4-methylpiperidine as a synthetic intermediate.
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Proposed Synthesis Workflow
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Caption: Proposed synthetic pathway for 4-Ethyl-4-methylpiperidine.
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Logical Role as a Chemical Building Block
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Caption: Potential synthetic transformations of 4-Ethyl-4-methylpiperidine.

Biological Activity and Potential Applications

Currently, there is no specific information in the public domain regarding the biological activity
of 4-Ethyl-4-methylpiperidine. The piperidine scaffold is a well-known privileged structure in
medicinal chemistry, appearing in numerous approved drugs. However, the specific 4,4-dialkyl
substitution pattern of this molecule does not correspond to any widely reported
pharmacophore.

Given its structure as a secondary amine, its primary utility is likely as a synthetic intermediate
or building block. The nitrogen atom can be functionalized in various ways (e.g., alkylation,
acylation, arylation) to build more complex molecular architectures. Researchers in drug
discovery could use this compound to:

« Introduce a specific lipophilic moiety into a lead compound to modulate properties like
solubility, metabolic stability, or receptor binding.

e Serve as a scaffold for creating libraries of novel compounds for high-throughput screening.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1287062?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287062?utm_src=pdf-body
https://www.benchchem.com/product/b1287062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Act as a base catalyst in organic reactions where a sterically hindered, non-nucleophilic
amine is required.

Safety and Handling

No specific toxicology data for 4-Ethyl-4-methylpiperidine is available. However, based on
structurally similar aliphatic amines and piperidine derivatives, it should be handled with care. It
is likely to be:

» Corrosive: Causing burns to skin and eyes.
e Harmful if swallowed or inhaled.
e Flammable.

Standard laboratory safety precautions should be employed, including the use of personal
protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume
hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The
experimental protocols are putative and have not been validated. All laboratory work should be
conducted by trained professionals with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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